molecular formula C9H12NaO3S B100814 Sodium 4-isopropylbenzenesulfonate CAS No. 15763-76-5

Sodium 4-isopropylbenzenesulfonate

Cat. No.: B100814
CAS No.: 15763-76-5
M. Wt: 223.25 g/mol
InChI Key: BJVQMPLRSFIZMB-UHFFFAOYSA-N
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Description

Sodium 4-isopropylbenzenesulfonate is a chemical compound with the molecular formula C9H11NaO3S. It is characterized by its sodium and sulfonate functional groups, and it appears as a white crystalline powder . This compound is known for its applications in various industries, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Sodium 4-isopropylbenzenesulfonate has a wide range of applications in scientific research:

Safety and Hazards

Sodium 4-isopropylbenzenesulfonate is classified under the GHS07 hazard pictogram . The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sodium 4-isopropylbenzenesulfonate typically involves the sulfonation of isopropylbenzene (cumene) followed by neutralization with sodium hydroxide. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crystals are separated through filtration and dried under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-isopropylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride may be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonates .

Mechanism of Action

The mechanism of action of Sodium 4-isopropylbenzenesulfonate involves its interaction with molecular targets through its sulfonate group. This interaction can affect various biochemical pathways, depending on the specific application. For instance, in biochemical assays, it may act as a surfactant, altering the surface tension and facilitating the interaction of other molecules .

Comparison with Similar Compounds

  • Sodium p-toluenesulfonate
  • Sodium benzenesulfonate
  • Sodium cumenesulfonate

Comparison: Sodium 4-isopropylbenzenesulfonate is unique due to the presence of the isopropyl group, which imparts distinct chemical properties compared to other sulfonates. This structural difference can influence its reactivity and applications. For example, the isopropyl group may enhance its solubility in organic solvents and affect its interaction with other molecules .

Properties

CAS No.

15763-76-5

Molecular Formula

C9H12NaO3S

Molecular Weight

223.25 g/mol

IUPAC Name

sodium;4-propan-2-ylbenzenesulfonate

InChI

InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);

InChI Key

BJVQMPLRSFIZMB-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)O.[Na]

28348-53-0
32073-22-6
15763-76-5

physical_description

Liquid
DryPowder, Liquid

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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